5-[(4-Ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethoxybenzylidene group and a mercapto group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ethoxybenzylidene group can be reduced to the corresponding ethoxybenzyl group.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethoxybenzyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-ethoxybenzylidene)-malononitrile
- 4′-ethoxybenzylidene-4-butylaniline
- N-(4-methoxybenzylidene)-4-butylaniline
Uniqueness
(5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unique due to the presence of both the ethoxybenzylidene and mercapto groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications, making it a valuable compound for further research and development.
Biological Activity
5-[(4-Ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a compound within the thiazolidinone family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antidiabetic properties based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15NO4S2 with a molecular weight of approximately 398.5 g/mol. The compound features a thiazolidinone core modified with an ethoxyphenyl group at the 5-position, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinones, including this compound, as anticancer agents. The compound exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various thiazolidinones using the MTT assay, this compound demonstrated an IC50 value of 42.30 µM against T-lymphoma cells, compared to cisplatin's IC50 of 21.42 µM . This suggests that while effective, further optimization may enhance its potency.
Compound | IC50 (µM) |
---|---|
This compound | 42.30 |
Cisplatin | 21.42 |
Antimicrobial Activity
The antimicrobial properties of thiazolidinones are well-documented. Research indicates that compounds in this class can inhibit a range of bacterial and fungal pathogens. The specific antimicrobial efficacy of this compound has yet to be extensively characterized; however, related compounds have shown promising results against various strains.
Antidiabetic Activity
Thiazolidinones are also recognized for their antidiabetic properties. In animal models, compounds similar to this compound have been evaluated for their ability to lower blood glucose levels and improve insulin sensitivity.
Case Study: Hypoglycemic Effects
In studies involving genetically obese and diabetic mice (KKAy), thiazolidinone derivatives demonstrated significant hypoglycemic and hypolipidemic effects . While specific data on the compound is limited, its structural analogs suggest a potential for similar biological effects.
The biological activity of thiazolidinones is often attributed to their ability to interact with various cellular targets:
- Inhibition of Cancer Cell Proliferation : Thiazolidinones may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Antimicrobial Mechanisms : These compounds can disrupt bacterial cell walls or interfere with metabolic pathways.
- Modulation of Insulin Signaling : By enhancing insulin sensitivity and reducing glucose production in the liver, thiazolidinones can effectively manage diabetes.
Properties
Molecular Formula |
C12H11NO2S2 |
---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
5-[(4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO2S2/c1-2-15-9-5-3-8(4-6-9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16) |
InChI Key |
POAHNNUHMFNSCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
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